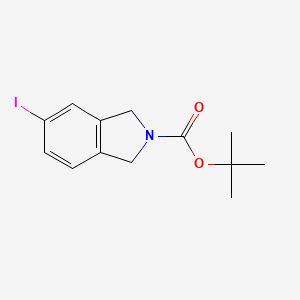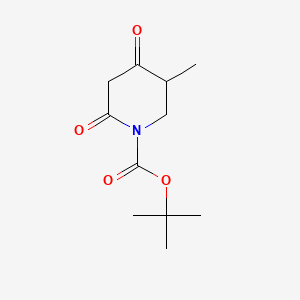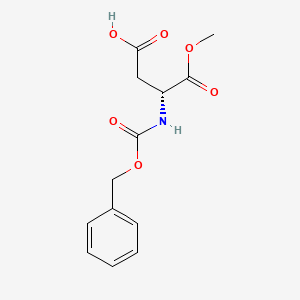
z-d-Asp-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Asp-OMe, also known as ®-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a compound with the CAS Number 47087-37-6 . It has a molecular weight of 281.27 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of Z-D-Asp-OMe is C13H15NO6 . The InChI representation of the molecule is InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 . The canonical SMILES representation is COC(=O)C@@HO)NC(=O)OCC1=CC=CC=C1 .Chemical Reactions Analysis
The isomerization of aspartic acid proceeds through the formation of a cyclic succinimide intermediate . The reaction involves equilibriums among four variants (L-Asp, L-isoAsp, D-Asp, D-IsoAsp) and two intermediates (L-succinimide and D-succinimide) .Physical And Chemical Properties Analysis
Z-D-Asp-OMe is a solid compound . It has a molecular weight of 281.27 and a molecular formula of C13H15NO6 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Application in Reproductive Biology
Summary of the Application
Z-D-Asp-OMe, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor . It has been evaluated for its efficiency in preventing follicle loss induced by ischemia/reperfusion injury after transplantation . This application is particularly relevant in the context of ovarian tissue transplantation, which is a procedure often performed to preserve fertility in women undergoing treatments that may harm their ovarian function .
Methods of Application
In the study, both in vitro and in vivo methods were used . In vitro, granulosa cells were exposed to hypoxic conditions, simulating early ischemia after ovarian tissue transplantation, and treated with Z-VAD-FMK (50 μM) . In vivo, cryopreserved human ovarian fragments were embedded in a collagen matrix containing or not Z-VAD-FMK (50 μM) and xenotransplanted on SCID mice ovaries for 3 days or 3 weeks .
Results or Outcomes
The results showed that Z-VAD-FMK maintained the metabolic activity of granulosa cells, reduced cell death, and decreased PARP cleavage in vitro . In vivo, no improvement of the follicular pool and global tissue preservation was observed with Z-VAD-FMK in ovarian tissue recovered 3-days post-grafting . However, after 3 weeks of transplantation, the primary follicular density was higher in fragments treated with Z-VAD-FMK . This improvement was associated with a decreased percentage of apoptosis in the tissue .
Application in Immunology
Summary of the Application
Z-D-Asp-OMe, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor . It plays a crucial role in the adaptive and innate immune systems, which are essential for the recognition and elimination of microbial pathogens .
Methods of Application
In the study, the role of Z-D-Asp-OMe in the activation of various signaling pathways induced by antigen receptors, pattern recognition receptors (PRRs), and inflammatory cytokine receptors was investigated .
Results or Outcomes
The results showed that Z-D-Asp-OMe plays a significant role in the activation of different transcriptional programs that provoke immune responses to eliminate invaded pathogens .
Application in Industrial Production of Aspartame
Summary of the Application
Z-D-Asp-OMe, also known as Z-VAD-FMK, has been used in a novel route for aspartame production . This route involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase .
Methods of Application
The method involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase . This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .
Results or Outcomes
The results showed that this novel route for aspartame production simplifies the manufacturing process and increases the total production yield .
Application in Immunology
Summary of the Application
Z-D-Asp-OMe, also known as Z-VAD-FMK, plays a crucial role in the adaptive and innate immune systems, which are essential for the recognition and elimination of microbial pathogens .
Results or Outcomes
Application in Therapeutics
Summary of the Application
Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Z-D-Asp-OMe, also known as Z-VAD-FMK, has been used in the development of these therapeutics .
Methods of Application
The method involves the use of Z-D-Asp-OMe in the development of XNAs, which are increasingly amenable to in vitro evolution, accelerating lead discovery .
Results or Outcomes
The results showed that several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .
Safety And Hazards
Propiedades
IUPAC Name |
(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFFBNAPQRDRQW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
z-d-Asp-ome | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

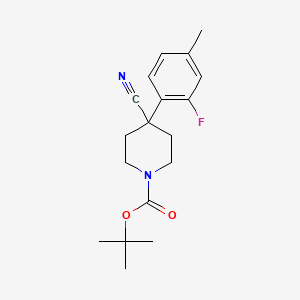
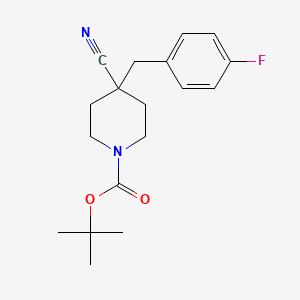
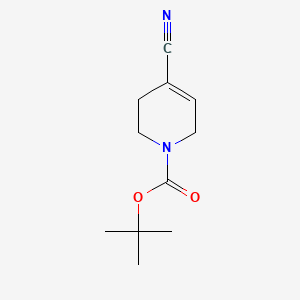
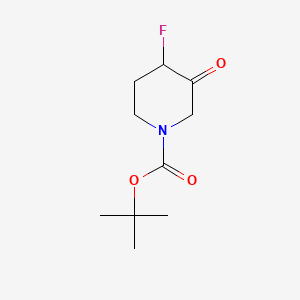
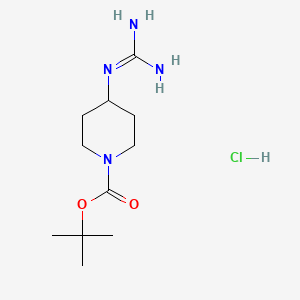

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
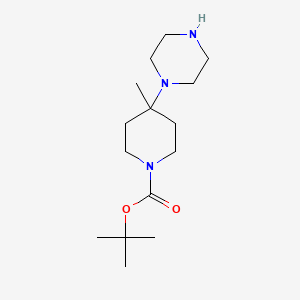
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
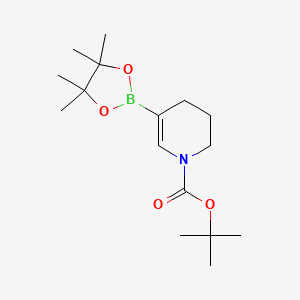
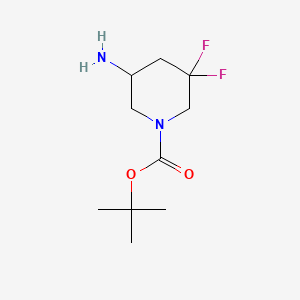
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
